4-Thieno[2,3-d]pyrimidin-4-ylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-thieno[2,3-d]pyrimidin-4-ylmorpholine |
InChI |
InChI=1S/C10H11N3OS/c1-6-15-10-8(1)9(11-7-12-10)13-2-4-14-5-3-13/h1,6-7H,2-5H2 |
InChI Key |
PILLECMIRQLTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Thieno 2,3 D Pyrimidin 4 Ylmorpholine and Its Derivatives
Classical Synthetic Routes
The traditional approach to synthesizing 4-thieno[2,3-d]pyrimidin-4-ylmorpholine and its derivatives is a sequential, multi-step process that builds the heterocyclic core and then introduces the desired substituents. atlantis-press.comresearchgate.netnih.gov
Multi-Step Synthesis Protocols
The general synthetic scheme can be summarized as follows:
Step 1: Construction of the thieno[2,3-d]pyrimidin-4-one core.
Step 2: Activation of the 4-position via chlorination.
Step 3: Introduction of the morpholine (B109124) ring through nucleophilic substitution.
This methodical approach allows for the synthesis of a wide array of derivatives by varying the initial thiophene (B33073) precursor or the final nucleophile. nih.govnih.gov
Key Reaction Steps
The classical synthesis is characterized by three pivotal chemical transformations that are fundamental to assembling the final molecule.
The initial and crucial step is the formation of the thieno[2,3-d]pyrimidin-4(3H)-one core. This is typically achieved through a condensation reaction involving a 2-aminothiophene-3-carboxamide (B79593) or a related ester derivative. researchgate.netnih.gov One method involves the reaction of a 2-aminothiophene-3-carboxylate with formamidine (B1211174) acetate (B1210297) in a suitable solvent like ethanol (B145695), heated to reflux to facilitate the cyclization. atlantis-press.comresearchgate.net
Another widely used approach is the Gewald aminothiophene synthesis, which is a one-pot, multi-component condensation. nih.gov This reaction uses an α-methylene carbonyl compound, an activated nitrile (like cyanoacetamide), and elemental sulfur in the presence of a base to produce a 2-aminothiophene derivative, which can then be cyclized to form the thieno[2,3-d]pyrimidin-4-one ring system. nih.gov For instance, reacting ethyl acetoacetate, cyanoacetamide, and sulfur in the presence of morpholine as a base yields the key 2-aminothiophene intermediate. nih.gov
| Starting Materials | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Methyl 3-aminothiophene-2-carboxylate, Formamidine acetate | Ethanol, 80°C, 14 h | Thieno[3,2-d]pyrimidin-4-ol | researchgate.net |
| 2-Aminothiophene derivative, Aldehydes | HCl (cat.), DMF, reflux | 2-Aryl-thieno[2,3-d]pyrimidin-4-one | nih.gov |
| Ethyl acetoacetate, Cyanoacetamide, Sulfur | Morpholine, DMF | Ethyl 2-amino-5-methyl-3-carboxamidothieno[2,3-d]pyrimidine-6-carboxylate intermediate | nih.gov |
To facilitate the introduction of the morpholine group, the hydroxyl group at the 4-position of the thieno[2,3-d]pyrimidin-4-one intermediate must be converted into a better leaving group. Chlorination is the standard method for this activation. atlantis-press.comresearchgate.netnih.gov The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess and sometimes with a catalytic amount of a high-boiling tertiary amine or N,N-dimethylformamide (DMF). researchgate.netnih.govchemicalbook.com
The reaction involves heating the thieno[2,3-d]pyrimidin-4-one with POCl₃ under reflux conditions. nih.gov After the reaction is complete, the excess POCl₃ is carefully quenched by pouring the mixture into ice-water, which precipitates the 4-chloro-thieno[2,3-d]pyrimidine product. researchgate.netnih.gov This chlorinated intermediate is often sufficiently pure to be used directly in the subsequent step without extensive purification. nih.gov
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Thieno[3,2-d]pyrimidin-4-ol | POCl₃, DMF (cat.) | 80°C, 3 h | 4-Chlorothieno[3,2-d]pyrimidine | 85% | researchgate.net |
| 2-Aryl-thieno[2,3-d]pyrimidin-4-one | POCl₃ | Reflux, 4-12 h | 4-Chloro-2-aryl-thieno[2,3-d]pyrimidine | 50-70% | nih.gov |
The final step in the classical synthesis is the introduction of the morpholine moiety via a nucleophilic aromatic substitution (SₙAr) reaction. atlantis-press.comresearchgate.netnih.gov The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the fused thiophene and the chloro-substituent, makes the 4-position highly susceptible to attack by nucleophiles like morpholine. stackexchange.commdpi.com
The reaction is typically carried out by heating the 4-chloro-thieno[2,3-d]pyrimidine intermediate with morpholine in a suitable solvent such as ethanol, isopropanol, or a mixture of the two. researchgate.netresearchgate.netnih.gov Sometimes a non-nucleophilic base like triethylamine (B128534) (TEA) is added to scavenge the HCl generated during the reaction. nih.gov The reaction proceeds smoothly under reflux to afford the desired this compound. researchgate.netresearchgate.net
| Substrate | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorothieno[3,2-d]pyrimidine | Morpholine, Ethanol, reflux, 5 h | 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | 54% | researchgate.netresearchgate.net |
| 4-Chloro-2-aryl-thieno[2,3-d]pyrimidine | Morpholine, TEA, Ethanol:Isopropanol (1:1), 80°C, 4 h | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine | 75-85% | nih.gov |
Development of Optimized and Green Synthetic Approaches
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. nih.govscielo.br Microwave irradiation can significantly reduce reaction times for steps like condensation and nucleophilic substitution, often leading to higher yields and cleaner reaction profiles compared to conventional heating. scielo.br
Efforts to create "greener" syntheses include developing one-pot procedures that combine multiple steps, thereby reducing solvent usage and waste generation from intermediate workups and purifications. nih.govresearchgate.netnih.gov For example, a one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] nih.govscielo.broxazine-2,4(1H)-diones has been reported, which avoids tedious purification steps. nih.gov Researchers have also described methods that are easier, non-toxic, and greener for the three-step synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, aiming to make the process more suitable for larger-scale industrial production. researchgate.netatlantis-press.comresearchgate.net
Synthesis of Precursors and Key Intermediates
The assembly of the this compound scaffold relies on the initial formation of the thieno[2,3-d]pyrimidine ring system. This is typically achieved through the cyclization of appropriately substituted aminothiophenes, followed by the generation of reactive intermediates primed for nucleophilic substitution.
Cyclization of Aminothiophene Carboxylates
The foundational step in many synthetic pathways is the construction of the thieno[2,3-d]pyrimidin-4-one core. A common and efficient method to obtain the necessary 2-aminothiophene precursors is the Gewald aminothiophene synthesis. nih.gov This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde, an activated nitrile (like ethyl cyanoacetate (B8463686) or cyanoacetamide), and elemental sulfur in the presence of a base, often morpholine itself. nih.gov
Once the 2-aminothiophene-3-carboxylate or a related derivative is formed, the pyrimidine ring is fused to the thiophene ring. This can be accomplished through several cyclization strategies:
Reaction with Aldehydes: The 2-aminothiophene intermediate can be reacted with various aldehydes in the presence of a catalyst, such as concentrated hydrochloric acid in a solvent like dimethylformamide (DMF), to yield thieno[2,3-d]pyrimidin-4-one derivatives. nih.gov
Reaction with Formamide (B127407): Heating the aminothiophene precursor with formamide can also lead to the formation of the pyrimidinone ring. mdpi.com
From Thieno researchgate.netchemicalbook.comoxazine-diones: An alternative route involves the initial synthesis of a 2H-thieno[2,3-d] researchgate.netchemicalbook.comoxazine-2,4(1H)-dione from the aminothiophene carboxylate. This intermediate can then undergo a one-pot reaction with an aromatic aldehyde and an amine (like benzylamine) to furnish 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov
These methods provide access to the core thieno[2,3-d]pyrimidin-4-one structure, which is the immediate precursor to the key chloro intermediates.
Generation of Dichlorothieno[2,3-d]pyrimidine Intermediates
To enable the introduction of the morpholine moiety via nucleophilic substitution, the hydroxyl group of the thieno[2,3-d]pyrimidin-4-one must be converted into a better leaving group. This is universally achieved through chlorination.
The thieno[2,3-d]pyrimidin-4-one derivative is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov The reaction is typically heated, sometimes under reflux conditions, to drive it to completion. nih.gov After the reaction, the mixture is carefully quenched by pouring it onto ice water, causing the chlorinated product to precipitate. nih.gov This yields the highly reactive 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate.
In cases where the starting material is a thieno[2,3-d]pyrimidine-2,4-diol, treatment with POCl₃ can generate the corresponding 2,4-dichlorothieno[2,3-d]pyrimidine (B102914). chemicalbook.com These dichloro intermediates are particularly valuable as they allow for sequential and selective substitution at both the C2 and C4 positions, opening avenues for extensive derivatization. chemicalbook.com The introduction of the morpholine group onto this scaffold is achieved by reacting the 4-chloro derivative with morpholine, often in a solvent mixture like ethanol and isopropanol, with a mild base such as triethylamine (TEA) sometimes added to scavenge the HCl byproduct. nih.gov
Table 1: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine Intermediate
| Step | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Thieno[2,3-d]pyrimidin-4-one derivatives | POCl₃, heat (reflux) for 4-12 hours. | 4-Chlorothieno[2,3-d]pyrimidine derivatives | nih.gov |
Strategies for Further Derivatization of the Thieno[2,3-d]pyrimidine-Morpholine Core
The versatility of the thieno[2,3-d]pyrimidine scaffold allows for the introduction of a wide array of functional groups to explore structure-activity relationships, particularly for applications in medicinal chemistry. nih.gov Derivatization can occur at multiple positions on the heterocyclic core.
One common strategy involves introducing substituents at the 2-position of the ring system. This is often accomplished at the thieno[2,3-d]pyrimidin-4-one stage, prior to chlorination and the addition of morpholine. For instance, by using different aromatic aldehydes in the initial cyclization step with the aminothiophene precursor, a variety of 2-aryl groups can be installed. nih.gov
Further modifications can be made to the core structure even after the morpholine group is in place. For example, if a 2,4-dichlorothieno[2,3-d]pyrimidine is used as the intermediate, the remaining chloro group at the 2-position can be substituted with other nucleophiles, such as various primary or secondary amines. nih.gov This allows for the synthesis of a library of compounds with diverse functionalities at both the C2 and C4 positions.
Another approach involves functionalizing the thiophene ring. This is typically designed into the synthesis from the beginning by using a substituted ketone (e.g., cyclohexanone) in the initial Gewald synthesis, which results in a fused ring system, such as the 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine core. nih.govnih.gov Functional groups can also be attached to the pyrimidine nitrogen at the N3 position, as demonstrated by the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov These varied strategies underscore the chemical tractability of the thieno[2,3-d]pyrimidine system for creating diverse molecular architectures.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Aminothiophene-3-carboxylate |
| Thieno[2,3-d]pyrimidin-4-one |
| 2H-Thieno[2,3-d] researchgate.netchemicalbook.comoxazine-2,4(1H)-dione |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones |
| 4-Chlorothieno[2,3-d]pyrimidine |
| Thieno[2,3-d]pyrimidine-2,4-diol |
| 2,4-Dichlorothieno[2,3-d]pyrimidine |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine |
| 5,6,7,8-Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine |
| Benzylamine |
| Dimethylformamide (DMF) |
| Elemental Sulfur |
| Ethanol |
| Ethyl cyanoacetate |
| Formamide |
| Isopropanol |
| Morpholine |
| Phosphorus oxychloride (POCl₃) |
| Triethylamine (TEA) |
Thienopyrimidine as a Versatile Scaffold for Drug Development
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine (B94841) bases like adenine, which are fundamental components of DNA and RNA. nih.govsci-hub.se This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, making them a versatile scaffold for drug development. nih.govnih.gov The rigid, bicyclic nature of the thieno[2,3-d]pyrimidine core provides a well-defined three-dimensional structure that can be strategically modified to optimize interactions with target proteins. sci-hub.se
The versatility of this scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects. nih.govsci-hub.se For instance, thieno[2,3-d]pyrimidines have been successfully developed as kinase inhibitors, targeting enzymes like phosphoinositide 3-kinase (PI3K), epidermal growth factor receptor (EGFR), and Fms-like tyrosine kinase 3 (FLT3). sci-hub.seresearchgate.netnih.gov The ability to introduce a variety of substituents at different positions of the thieno[2,3-d]pyrimidine ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. sci-hub.seresearchgate.net This adaptability has made the thieno[2,3-d]pyrimidine scaffold a cornerstone in the design of novel therapeutic agents for a range of diseases. mdpi.comnih.gov
Bioisosteric Replacements in Thienopyrimidine Derivatives
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while maintaining its desired biological activity. nih.gov In the context of thieno[2,3-d]pyrimidine derivatives, this approach is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
The strategic incorporation of heteroatoms, such as nitrogen, oxygen, and sulfur, into the substituents of the thieno[2,3-d]pyrimidine scaffold plays a pivotal role in modulating a compound's properties. For example, the nitrogen atoms within the pyrimidine ring and the sulfur atom in the thiophene ring are key to the scaffold's inherent characteristics. nih.govsci-hub.se
In the design of PI3K inhibitors based on the 2-aryl-4-morpholinothieno[2,3-d]pyrimidine scaffold, the introduction of a hydroxyl (-OH) group at the 3-position of the phenyl ring was found to be critical for potent inhibitory activity. nih.gov This highlights the importance of heteroatom-containing functional groups in establishing key interactions, such as hydrogen bonds, with the target protein. nih.gov However, the simple bioisosteric replacement of this hydroxyl group with an amine (-NH2) group led to a significant loss of activity, demonstrating that not all bioisosteric replacements are successful and that the electronic and hydrogen-bonding properties of the specific heteroatom are crucial. nih.gov
The choice of a heterocyclic ring system attached to the thieno[2,3-d]pyrimidine core can significantly impact a compound's biological activity and physicochemical properties. The morpholine ring is a "privileged structure" in medicinal chemistry, often favored for its ability to improve pharmacokinetic properties like solubility and metabolic stability. pharmjournal.ruresearchgate.netnih.gov
In comparison to piperidine (B6355638), which lacks the oxygen atom, morpholine generally imparts greater hydrophilicity. acs.org This can be advantageous for improving aqueous solubility. Piperazine (B1678402), with a second nitrogen atom, introduces another basic center, which can alter the pKa and binding interactions of the molecule. researchgate.net The presence of the ether oxygen in morpholine can also lead to different conformational preferences and binding modes compared to the all-carbon piperidine ring or the more flexible piperazine ring. pharmjournal.runih.gov
Bioisosteric replacements are frequently employed to enhance the binding affinity of a ligand for its target protein. This can be achieved by introducing functional groups that can form additional or stronger interactions with the amino acid residues in the binding site.
In the development of thieno[2,3-d]pyrimidine-based PI3K inhibitors, the morpholine moiety was identified as a crucial feature for maintaining inhibitory activity, as it forms a key hydrogen bond with a valine residue in the hinge region of the enzyme. nih.gov Modifications to other parts of the molecule, while keeping the morpholine group constant, allowed for the optimization of binding affinity. For instance, the addition of a 3-hydroxyl group on the 2-phenyl substituent significantly improved potency, demonstrating a successful bioisosteric modification that enhanced target engagement. nih.gov
Another example can be seen in the development of GnRH receptor antagonists, where the introduction of a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality of a thieno[2,3-d]pyrimidine-2,4-dione core was found to be a key determinant for high receptor binding affinity. nih.gov This highlights how a seemingly small change, a bioisosteric replacement of a different substituent, can have a profound impact on the compound's ability to bind to its target.
Rational Design of Thieno[2,3-d]pyrimidin-4-ylmorpholine Analogues
The rational design of novel analogues of this compound involves a deep understanding of the structure-activity relationships (SAR) and the application of medicinal chemistry principles to systematically modify the lead structure to improve its therapeutic potential.
Modification of the core thieno[2,3-d]pyrimidine scaffold is a powerful strategy for tuning the biological activity of the resulting analogues. This can involve the introduction of various substituents at different positions of the bicyclic system to modulate properties such as lipophilicity, electronic distribution, and steric bulk. researchgate.netnih.gov
For example, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives designed as PI3K inhibitors, modifications at the 5- and 6-positions of the thienopyrimidine core were explored. nih.gov It was found that derivatives with a more lipophilic tetramethylene substitution at these positions generally exhibited better activity compared to their counterparts with 5-methyl-6-carboxylate groups. nih.gov This demonstrates how scaffold modification can directly influence the potency of the compounds.
Furthermore, the synthesis of novel thieno[2,3-d]pyrimidines containing a cyclohexane (B81311) ring fused to a heterocyclic moiety was undertaken to create potential PDE4 inhibitors. rsc.org This approach of building upon the core scaffold with additional ring systems is a common strategy to explore new chemical space and identify compounds with improved or novel biological activities. The ability to systematically alter the scaffold allows medicinal chemists to fine-tune the molecule's properties to achieve the desired therapeutic profile. researchgate.netnih.gov
Medicinal Chemistry Principles Applied to Thieno 2,3 D Pyrimidin 4 Ylmorpholine Analogues
Design Concepts Based on Co-crystal Structures
The design of novel and potent inhibitors based on the 4-thieno[2,3-d]pyrimidin-4-ylmorpholine scaffold has been significantly guided by the elucidation of co-crystal structures with their target proteins, particularly the phosphoinositide 3-kinases (PI3Ks). These three-dimensional structural insights have provided a molecular basis for understanding structure-activity relationships (SAR) and have enabled the rational design of analogues with improved potency and selectivity.
A key example that has informed the design of many thieno[2,3-d]pyrimidine-based PI3K inhibitors is the co-crystal structure of PI-103 with PI3Kα (PDB: 4L23). nih.gov Although not a direct analogue, PI-103 shares critical structural motifs with this compound and its derivatives, making its binding mode highly relevant. Analysis of this co-crystal structure reveals that the morpholine (B109124) oxygen atom forms a crucial hydrogen bond with the hinge region residue Val851. nih.gov The planar thienopyrimidine core sits (B43327) nestled between key amino acid residues, including Val851, Tyr836, and Asp810 on one side, and Met922, Ile932, and Asp933 on the other. nih.gov This understanding of the binding pocket has been instrumental in the design of new compounds.
In a study aimed at developing novel anti-PI3K agents, researchers utilized the co-crystal structure of PI-103 to guide the design of new 2-aryl-4-morpholino-thieno[2,3-d]pyrimidine derivatives. nih.gov The design strategy focused on maintaining the essential pharmacophoric features observed in the crystal structure, particularly the interaction of the morpholine group with the hinge region of the kinase. nih.govnih.gov By introducing various substituted aryl groups at the 2-position of the thieno[2,3-d]pyrimidine (B153573) core, the researchers aimed to explore additional interactions within the active site to enhance potency.
The enzymatic activity of these newly synthesized compounds against different PI3K isoforms was evaluated. The results, summarized in the table below, highlight how modifications based on the co-crystal structure data led to compounds with significant inhibitory activity. For instance, compound VIb , which features a 3-hydroxyphenyl substituent at the 2-position, demonstrated notable inhibition of PI3Kβ and PI3Kγ. nih.gov This suggests that the hydroxyl group may be forming additional favorable interactions within the binding site, a hypothesis that can be further investigated and optimized using the co-crystal structure as a reference.
| Compound | Substituent at 2-position | % Inhibition of PI3Kβ (at 10 µM) | % Inhibition of PI3Kγ (at 10 µM) |
| IIIa | Phenyl | 62 | 70 |
| VIb | 3-Hydroxyphenyl | 72 | 84 |
| PI-103 (Reference) | - | - | - |
| Data sourced from a study on new thieno[2,3-d] pyrimidine (B1678525) derivatives as targeted therapy for PI3K. nih.gov |
Molecular docking studies, which are often based on existing co-crystal structures, further reinforce these design concepts. By docking the designed compounds into the PI3K active site (using PDB: 4L23), researchers can predict the binding poses and interactions of their new molecules. nih.govnih.gov These computational models often show a binding mode comparable to that of the co-crystallized ligand, PI-103, confirming that the designed compounds are likely to interact with the target in the intended manner. nih.gov
The insights gained from co-crystal structures are not limited to PI3K inhibitors. The thieno[2,3-d]pyrimidine scaffold is versatile and has been employed in the design of inhibitors for other kinases, such as VEGFR-2, and other protein targets like phosphodiesterase 4 (PDE4). nih.govrsc.orgresearchgate.net While specific co-crystal structures for this compound with these other targets may not be as readily available, the general principles of structure-based design derived from the PI3K co-crystal structures can often be extrapolated. These principles include the importance of a hydrogen bond acceptor at the 4-position (the morpholine oxygen) and the potential for exploiting further interactions by modifying other positions on the thieno[2,3-d]pyrimidine ring.
Biological Activity and Molecular Mechanisms of 4 Thieno 2,3 D Pyrimidin 4 Ylmorpholine Derivatives
Kinase Inhibition Activities
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. A number of 4-thieno[2,3-d]pyrimidin-4-ylmorpholine derivatives have demonstrated inhibitory activity against PI3K isoforms. nih.gov
A notable study involved the synthesis of a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, which were subsequently evaluated for their ability to inhibit PI3Kα, PI3Kβ, and PI3Kγ. nih.gov The general structure of these synthesized compounds involved substitutions on the thieno[2,3-d]pyrimidine (B153573) core, leading to varied inhibitory profiles against the different PI3K isoforms. nih.gov
The PI3Kα isoform is one of the most frequently mutated oncogenes in human cancers. The inhibitory activity of several 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives against PI3Kα was assessed at a concentration of 10 µM. nih.gov The results indicated that while some derivatives exhibited modest inhibitory activity, none showed significant inhibition of this particular isoform at the tested concentration. For instance, compound IIIa , which has a 3-hydroxyphenyl substituent at the 2-position, showed 37% inhibition of PI3Kα. nih.gov In contrast, other substitutions, such as a 4-hydroxyphenyl group (IIIb ) or a 4-chlorophenyl group (IIIe ), resulted in lower inhibitory activity. nih.gov
| Compound | Substitution at 2-position | % Inhibition of PI3Kα at 10 µM |
|---|---|---|
| IIIa | 3-hydroxyphenyl | 37% |
| IIIb | 4-hydroxyphenyl | 30% |
| IIIc | 3-methoxyphenyl | 23% |
| IIId | 4-methoxyphenyl | 25% |
| IIIe | 4-chlorophenyl | 23% |
In contrast to the modest activity against PI3Kα, several this compound derivatives displayed significant inhibitory effects on the PI3Kβ and PI3Kγ isoforms. nih.gov Notably, compound VIb , featuring a 3-hydroxyphenyl group at the 2-position and a tetrahydrobenzo fusion on the thiophene (B33073) ring, demonstrated the most potent activity, with 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ at a 10 µM concentration. nih.gov Compound IIIa also showed good activity against both isoforms, with 62% and 70% inhibition of PI3Kβ and PI3Kγ, respectively. nih.gov These findings suggest a degree of isoform selectivity within this class of compounds, with a preference for inhibiting the β and γ isoforms over the α isoform. nih.gov
| Compound | Substitution at 2-position | % Inhibition of PI3Kβ at 10 µM | % Inhibition of PI3Kγ at 10 µM |
|---|---|---|---|
| IIIa | 3-hydroxyphenyl | 62% | 70% |
| VIb | 3-hydroxyphenyl (with tetrahydrobenzo fusion) | 72% | 84% |
| VIc | 4-hydroxyphenyl (with tetrahydrobenzo fusion) | 50% | - |
| IIIk | 3,4,5-trimethoxyphenyl | - | 48% |
The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase downstream of the PI3K/Akt pathway that governs cell growth and proliferation. The thienopyrimidine scaffold has been identified in the development of dual PI3K and mTOR inhibitors. mdpi.com While specific inhibitory data for this compound derivatives against mTOR are not extensively detailed in the reviewed literature, the structural similarity of these compounds to known mTOR inhibitors suggests a potential for dual activity. Further investigation is required to fully elucidate the mTOR inhibitory profile of this specific chemical series.
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. semanticscholar.org Overexpression or mutation of EGFR is a common driver of tumorigenesis, making it a well-established target for cancer therapy. Several studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors. semanticscholar.orgnih.govresearchgate.net
One study reported a series of novel thieno[2,3-d]pyrimidin-4-one derivatives, with compound 25 emerging as a potent dual inhibitor of EGFR and FGFR. nih.gov This compound exhibited an IC50 value of 0.059 µM against EGFR. nih.gov Another investigation focused on a different set of thieno[2,3-d]pyrimidine derivatives, where compound 5b showed significant inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), with IC50 values of 37.19 nM and 204.10 nM, respectively. semanticscholar.org
| Compound | Target | IC50 |
|---|---|---|
| 25 | EGFR | 0.059 µM |
| 5b | EGFRWT | 37.19 nM |
| EGFRT790M | 204.10 nM |
Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in metastatic cancers and plays a crucial role in cell migration, invasion, and survival. The isosteric replacement of the pyrrolo[2,3-d]pyrimidine nucleus with a thieno[3,2-d]pyrimidine (B1254671) scaffold has led to the identification of potent FAK inhibitors. nih.gov Although this represents a different isomer of the thienopyrimidine core, the findings are relevant to the broader class of compounds.
In one study, a 2,7-disubstituted-thieno[3,2-d]pyrimidine derivative, compound 22 , was found to suppress FAK activity with an IC50 value of 28.2 nM. nih.gov This highlights the potential of the thienopyrimidine scaffold in targeting FAK. Further research is warranted to specifically evaluate the FAK inhibitory activity of this compound derivatives.
| Compound | Scaffold | Target | IC50 |
|---|---|---|---|
| 22 | Thieno[3,2-d]pyrimidine | FAK | 28.2 nM |
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
FMS-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of acute myeloid leukemia (AML), where activating mutations are common and associated with poor prognosis. nih.gov Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as FLT3 inhibitors. nih.gov
A series of thieno[2,3-d]pyrimidines modified at the 6-position were synthesized to identify potent FLT3 inhibitors. nih.gov Among these, compound 16d , featuring a methyl group at the 5-position and a 4-(2-methylaminoethoxy)phenyl group at the 6-position, demonstrated significant inhibitory activity against FLT3 and effective anti-proliferative action against several leukemia cell lines, including the FLT3-ITD positive MV4-11 line. nih.gov Notably, this compound also showed improved metabolic stability compared to earlier leads in the series. nih.gov
Further research led to the discovery of thieno[3,2-d]pyrimidine derivatives with dual inhibitory activity against Focal Adhesion Kinase (FAK) and FLT3. elsevierpure.com A lead compound, designated as 26 , exhibited potent inhibition of FLT3 mutants, including those that confer drug resistance. elsevierpure.com This compound induced apoptosis, inhibited anchorage-independent growth, and demonstrated tumor suppression in a xenograft model using MV4-11 cells, highlighting its potential for AML therapy. elsevierpure.comtheraindx.com
| Compound | Target Kinase | Key Findings | Source |
|---|---|---|---|
| 16d | FLT3 | Good inhibitory activity and enhanced metabolic stability. Effective against MV4-11 leukemia cells. | nih.gov |
| 26 | FLT3, FAK | Potent dual inhibitor, effective against drug-resistant FLT3 mutants. Showed tumor suppression in a mouse model. | elsevierpure.comtheraindx.com |
Rho-associated Protein Kinases (ROCKs) Inhibition
Rho-associated protein kinases (ROCKs) are key regulators of the actin cytoskeleton and are implicated in various pathologies, including cancer cell migration and invasion. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a novel class of ROCK inhibitors. nih.gov
Structure-activity relationship (SAR) studies identified 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one) as a highly potent inhibitor of both ROCK isoforms. nih.gov In vitro, this compound effectively reduced the phosphorylation of downstream ROCK signaling proteins and induced changes in cell morphology and migration, underscoring its potential as a lead compound for targeting ROCKs. nih.gov
| Compound | IC₅₀ (ROCK I) | IC₅₀ (ROCK II) | Source |
|---|---|---|---|
| 8k | 0.004 µM | 0.001 µM | nih.gov |
Tyrosine Kinase Inhibition (General)
The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile platform for developing inhibitors against various tyrosine kinases involved in cancer progression. google.com
Derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.gov One such derivative, 17f , displayed high inhibitory activity against VEGFR-2, with an IC₅₀ value of 0.23 µM, comparable to the established inhibitor sorafenib. nih.gov
Another study focused on discovering new thieno[2,3-d]pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The synthesized compound 7a was found to significantly inhibit the growth of cancer cells expressing both wild-type EGFR and the resistant T790M mutant, suggesting its potential as a dual EGFR inhibitor. nih.gov The thieno[2,3-d]pyrimidine core is also a feature in compounds designed to inhibit Phosphatidylinositol 3-kinase (PI3K), another crucial enzyme in cancer signaling pathways. researchgate.netnih.gov
| Compound Class | Target Kinase | Example Compound | Key Finding | Source |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidines | VEGFR-2 | 17f | Potent inhibition (IC₅₀ = 0.23 µM), comparable to sorafenib. | nih.gov |
| Thieno[2,3-d]pyrimidines | EGFR (wild-type and T790M) | 7a | Promising dual inhibitor for cancer treatment. | nih.gov |
| Thieno[3,2-d]pyrimidines | PI3K | GDC-0941 | Potent and selective PI3K inhibitor. | researchgate.net |
Anti-inflammatory Properties
Derivatives of this compound have demonstrated significant anti-inflammatory effects by modulating key signaling molecules involved in the inflammatory cascade.
Inhibition of Tumor Necrosis Factor Alpha (TNF-α) Production
Tumor Necrosis Factor Alpha (TNF-α) is a pro-inflammatory cytokine central to systemic inflammation. Multiple studies have reported that 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives are capable of inhibiting the production of TNF-α. atlantis-press.com This inhibitory action suggests a potential therapeutic application for these compounds in managing inflammatory diseases.
Modulation of Nitric Oxide (NO) Production
Nitric oxide (NO) is a signaling molecule with a dual role in inflammation. While it has protective functions, its overproduction by inducible nitric oxide synthase (iNOS) contributes to inflammatory pathology. Derivatives of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine have been shown to inhibit this excessive nitric oxide production, further contributing to their anti-inflammatory profile. atlantis-press.com
Anti-Microbial Activity
The thieno[2,3-d]pyrimidine scaffold has been explored for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. researchgate.neturan.ua
Several synthesized thieno[2,3-d]pyrimidinedione derivatives have been evaluated for their antibacterial activity against a panel of pathogens. nih.govnih.gov Two compounds, in particular, showed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) ranging from 2-16 mg/L. nih.govnih.gov One of these agents also displayed moderate activity against Gram-negative bacteria. nih.gov
Further investigations into thieno[3,2-d]pyrimidin-4-one derivatives also revealed antibacterial properties against both Gram-positive bacteria, such as Bacillus subtilis and S. aureus, and Gram-negative bacteria like E. coli and S. typhi. researchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes. uran.ua
| Compound Class | Spectrum of Activity | Notable Pathogens Inhibited | Source |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | Primarily Gram-positive | MRSA, VISA, VRSA, VRE | nih.govnih.gov |
| Thieno[3,2-d]pyrimidin-4-ones | Gram-positive and Gram-negative | B. subtilis, S. aureus, E. coli, S. typhi | researchgate.net |
| Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | General antimicrobial | Various bacterial strains | uran.ua |
Neuroprotective Effects
The investigation into the neuroprotective properties of this compound derivatives is an emerging area of research. While the broader class of thieno[2,3-d]pyrimidines has been explored for various central nervous system activities, including anticonvulsant and anxiolytic effects, specific data on the neuroprotective capabilities of derivatives featuring the 4-morpholine substitution are not extensively documented in publicly available scientific literature. The structural similarity of thieno[2,3-d]pyrimidines to endogenous purines suggests a potential for interaction with neurological targets, but dedicated studies are required to establish a clear neuroprotective profile for this specific chemical series.
Receptor Antagonist Activities
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant activity as antagonists for several key receptors involved in physiological and pathological processes.
A notable area of investigation for thieno[2,3-d]pyrimidine derivatives is their potent antagonism of the gonadotropin-releasing hormone (GnRH) receptor. The GnRH receptor, a G protein-coupled receptor, plays a pivotal role in regulating the reproductive system. Antagonists of this receptor are valuable for treating hormone-dependent conditions such as prostate cancer.
Research has led to the discovery of thieno[2,3-d]pyrimidine-2,4-dione derivatives as powerful GnRH receptor antagonists. For instance, compound 21a , a derivative from this class, has shown high binding affinity and potent in vitro antagonistic activity at the GnRH receptor. nih.gov Further structure-activity relationship (SAR) studies on thieno[2,3-d]pyrimidine-2,4-diones have identified key molecular features that enhance binding affinity. It was found that incorporating a 2-(2-pyridyl)ethyl group on the 5-aminomethyl part of the core structure was crucial for strong receptor binding. researchgate.net The optimization of this series has yielded compounds with excellent potency. researchgate.net
Table 1: In Vitro Activity of Thieno[2,3-d]pyrimidine Derivatives as GnRH Receptor Antagonists
| Compound | Target | Measurement | Value (nM) |
| Compound 21a | GnRH Receptor | IC50 (Binding Affinity) | 0.57 |
| GnRH Receptor | IC50 (Antagonistic Activity) | 2.18 | |
| Best compound from 2003 study | Human GnRH Receptor | Ki (Binding Affinity) | 0.4 |
The calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a critical role in maintaining systemic calcium homeostasis. While various heterocyclic compounds have been explored as CaSR modulators, there is currently a lack of specific research and published data detailing the activity of this compound derivatives as calcium receptor antagonists.
The P2Y12 receptor is a crucial platelet receptor for adenosine (B11128) diphosphate (B83284) (ADP) and a primary target for antiplatelet drugs used in the prevention of thrombosis. nih.gov The thienopyridine class of drugs, which are structurally related to thienopyrimidines, are well-known P2Y12 receptor antagonists. nih.gov
While the design and synthesis of thienopyrimidine derivatives as P2Y12 inhibitors have been described in the literature, specific data on the inhibitory activity of derivatives of the this compound scaffold against the P2Y12 receptor are not prominently reported in the current body of scientific research. researchgate.net Further investigation is needed to characterize the potential of this specific chemical series as P2Y12 receptor inhibitors.
Structure Activity Relationship Sar Investigations of 4 Thieno 2,3 D Pyrimidin 4 Ylmorpholine Analogues
Influence of Substituents on the Thieno[2,3-d]pyrimidine (B153573) Core
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure. Modifications at the C-2, C-4, and C-6 positions have been extensively studied to optimize potency and selectivity.
The C-2 position of the thieno[2,3-d]pyrimidine core is a frequent site for modification to enhance biological activity. Studies have shown that introducing aryl or alkyl groups at this position can significantly influence the compound's potency.
For instance, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives designed as PI3K inhibitors, the substitution pattern on the C-2 aryl ring was found to be crucial. nih.gov Compounds with a hydroxyl (-OH) group at the meta-position (3-OH) of the C-2 phenyl ring exhibited notable inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov Specifically, compound VIb (see table below), featuring a 3-hydroxyphenyl group at C-2, demonstrated the highest activity against both PI3Kβ (72% inhibition) and PI3Kγ (84% inhibition) at a concentration of 10 μM. nih.gov In contrast, its analogue IIIa , with the same C-2 substituent but a different core structure, showed slightly lower activity. nih.gov
Similarly, research on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines as anti-proliferative agents against breast cancer cell lines revealed that the nature of the alkyl group at C-2 impacts cytotoxicity. mdpi.com One compound in this series demonstrated the highest effect against MDA-MB-231 cells, while another was most toxic to MCF-7 cells, indicating that even small changes in the C-2 alkyl substituent can alter the activity and selectivity profile. mdpi.com
| Compound | C-2 Substituent | Core Structure | PI3Kβ % Inhibition (10µM) | PI3Kγ % Inhibition (10µM) |
| VIb | 3-Hydroxyphenyl | 5,6,7,8-tetrahydrobenzo nih.govacs.orgthieno[2,3-d]pyrimidine | 72% | 84% |
| IIIa | 3-Hydroxyphenyl | 5-methyl-6-carboxylate-thieno[2,3-d]pyrimidine | 62% | 70% |
The substituent at the C-4 position is a key determinant of the biological activity of thieno[2,3-d]pyrimidines. nih.gov The morpholine (B109124) moiety at this position is a common feature in many potent inhibitors. However, replacing morpholine with its bioisosteres—structurally different groups that produce similar biological effects—has been a strategy to fine-tune the pharmacological profile.
Bioisosteres for morpholine include other cyclic amines such as N-methylpiperazine and N-phenylpiperazine, as well as simpler amines like 1,3-propanediamine. mdpi.com The rationale for these substitutions is to alter properties like solubility, lipophilicity, and metabolic stability while maintaining or improving the desired biological interactions. enamine.netnih.gov For example, new 4-substituted-aminothieno[2,3-d]pyrimidine derivatives have been synthesized by reacting 4-chlorothieno[2,3-d]pyrimidine (B15048) with various amines, including morpholine and its bioisosteres, creating a library of compounds with potential cytotoxic activity. mdpi.com
In some cases, even non-amine substituents have been explored. For instance, in a related thieno[3,2-d]pyrimidine (B1254671) series, replacing the C-4 carbonyl group with a chlorine or iodine atom was tolerated and resulted in compounds with submicromolar antiplasmodial activity. nih.gov This indicates that while the morpholine group is often beneficial, other substituents can also confer significant potency depending on the therapeutic target.
The C-6 position of the thieno[2,3-d]pyrimidine scaffold offers another avenue for structural modification to improve drug-like properties. Research has shown that introducing various moieties at this position can enhance potency and metabolic stability. sci-hub.se
In the development of dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), a series of 6-substituted thieno[2,3-d]pyrimidines were synthesized. nih.gov These compounds featured different side-chains at the C-6 position, incorporating thiophene (B33073) or furan (B31954) rings connected by a bridge of three to four carbon atoms. nih.gov These modifications were critical for achieving dual-target inhibition and selectivity for uptake by folate receptors (FRs) expressed in tumors. nih.govnih.gov The length and nature of the bridging unit, as well as the type of aromatic ring in the side-chain, were key factors influencing the inhibitory activity and transport mechanism. nih.gov
| Compound Class | Key Feature | Targeted Enzymes |
| 6-substituted thieno[2,3-d]pyrimidines | 3-4 carbon bridge and thiophene/furan ring at C-6 | GARFTase, AICARFTase |
The arrangement of the fused thiophene and pyrimidine (B1678525) rings significantly affects the molecule's shape and electronic properties, thereby influencing its interaction with biological targets. Thienopyrimidines exist in different isomeric forms, with thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine being the most studied. sci-hub.senih.gov
Comparative studies reveal that the isomeric form of the core is critical for activity. For example, in the context of sirtuin inhibitors, a thieno[3,2-d]pyrimidine core was found to be a preferred scaffold. acs.org SAR studies on these inhibitors showed that replacing the thieno[3,2-d]pyrimidine core with a furo[3,2-d]pyrimidine (B1628203) resulted in a 15- to 40-fold decrease in potency against SIRT1/2/3. acs.org This highlights the importance of the sulfur atom in the thiophene ring and its specific fusion pattern for optimal binding.
Furthermore, docking studies of thieno[3,2-d]pyrimidine inhibitors revealed that the core π-stacks with a phenylalanine residue (Phe157) in the SIRT3 active site, and a pyrimidine nitrogen (N1) forms a hydrogen bond with the backbone of the same residue. acs.org This specific interaction, facilitated by the thieno[3,2-d] geometry, is crucial for the observed inhibitory activity. acs.org This contrasts with pyrido[2,3-d]pyrimidine (B1209978) and other related scaffolds, which may adopt different binding modes. nih.gov
Role of the Morpholine Moiety in Receptor Binding and Selectivity
The morpholine ring is not merely a passive solubilizing group; it often plays an active role in binding to biological targets, contributing to both potency and selectivity. nih.govnih.govacs.org Its unique physicochemical properties, including a pKa value close to physiological pH and the ability to act as a hydrogen bond acceptor, make it a valuable component in drug design. nih.govacs.org
A primary mechanism through which the morpholine moiety contributes to binding affinity is through the formation of hydrogen bonds. nih.govacs.orgyoutube.com The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donor groups on a receptor, such as the amide (-NH) or hydroxyl (-OH) groups of amino acid residues. nih.govacs.orgyoutube.comnih.gov
Molecular docking and X-ray crystallography studies have provided direct evidence for these interactions. In the case of PI3K inhibitors based on the thieno[2,3-d]pyrimidine scaffold, the morpholine moiety was shown to form a crucial hydrogen bond with the backbone of a valine residue (Val848) in the enzyme's active site. nih.gov This interaction mimics the binding of known potent PI3K inhibitors and is considered a key anchor point for the molecule. nih.gov
Similarly, in studies of mTOR inhibitors, the oxygen atom of a morpholine ring was found to form a hydrogen bond with a valine residue (Val2240). nih.govacs.org These specific hydrogen bonding interactions orient the inhibitor within the binding pocket, enhancing its potency and contributing to its selectivity for the target protein. nih.govacs.org
Conformational Preferences and Spatial Orientation
The orientation of substituents on the thieno[2,3-d]pyrimidine core significantly influences activity. For example, in a series of PI3K inhibitors, a 3-hydroxyl substitution on a phenyl ring at the 2-position of the thieno[2,3-d]pyrimidine scaffold demonstrated good enzymatic activity. nih.gov Shifting this hydroxyl group to the para-position, however, resulted in a significant drop in inhibitory activity. nih.gov This highlights the precise spatial requirements for effective interaction with the target.
Conformational freezing, a strategy used to lock a molecule into a specific, biologically active conformation, has been explored with thieno[3,2-d]pyrimidinone analogs. mdpi.com By creating cyclized derivatives, researchers can investigate the activity of specific locked conformers, thereby identifying the most favorable spatial arrangement for biological activity. mdpi.com
Structure-Activity Relationships of Linkers and Peripheral Moieties
The nature of linkers and peripheral chemical groups attached to the core 4-thieno[2,3-d]pyrimidine structure is pivotal in defining the potency and selectivity of its analogs.
Substituents on the Thienopyrimidine Core:
Modifications to the thieno[2,3-d]pyrimidine scaffold itself have yielded important SAR insights. In one study, derivatives with a more lipophilic tetramethylene substitution at the 5 and 6 positions of the thienopyrimidine core generally exhibited better activity compared to their 5-methyl-6-carboxylate counterparts. nih.gov
Peripheral Moieties:
The substituents on peripheral rings, such as a phenyl group at the 2-position, are critical. As mentioned, a 3-hydroxyl group on this phenyl ring was found to be optimal for PI3Kβ and PI3Kγ inhibitory activity. nih.gov Replacing this hydroxyl group with other functionalities, including its bioisosteric amine (NH2) group, led to the abolishment of enzymatic activity. nih.gov This underscores the specific hydrogen bonding interactions facilitated by the hydroxyl group.
In another series of atypical protein kinase C (aPKC) inhibitors, a range of potencies was observed with different N-substitutions on the 4-position of the 2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine core. nih.govnih.gov This indicates that the nature of the group at this position directly influences the interaction with the target kinase.
The following table summarizes the structure-activity relationships of some 4-thieno[2,3-d]pyrimidin-4-ylmorpholine analogues as PI3K inhibitors. nih.gov
| Compound | R1 | R2 | PI3Kβ Inhibition (%) | PI3Kγ Inhibition (%) |
| IIIa | H | 3-OH | 62 | 70 |
| VIb | -(CH2)4- | 3-OH | 72 | 84 |
| IIIb | H | 4-OH | Low | Low |
| VIc | -(CH2)4- | 4-OH | Low | Low |
Computational and Experimental Approaches in SAR Elucidation
A combination of computational modeling and experimental validation is instrumental in understanding the SAR of this compound analogues.
Computational Approaches:
Molecular Docking: This technique is used to predict the binding mode of ligands within the active site of a target protein. For instance, docking studies of 4-phenylthieno[2,3-b]pyridines into the ATP binding site of PfGSK-3 helped identify suitable positions for attaching side chains to improve properties like solubility and activity. researchgate.net
Homology Modeling: When the crystal structure of a target protein is unavailable, a homology model can be constructed based on the structure of a related protein. This was used to understand how a PI3K-beta selective inhibitor might interact with the enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed in the provided context for this specific compound, QSAR is a common computational method used to correlate the chemical structure of compounds with their biological activity.
Topological Analysis: This method can be used to analyze molecular packing and intermolecular interactions in the crystal structure of a compound. mdpi.com
Experimental Approaches:
Synthesis of Analogues: A systematic synthesis of a series of related compounds with specific structural modifications is a cornerstone of SAR studies. nih.govnih.gov For example, novel series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized to evaluate their PI3K inhibitory activity. nih.gov The synthesis often involves multi-step procedures, starting from commercially available materials. atlantis-press.comresearchgate.net
In Vitro Enzymatic Assays: These assays are used to directly measure the inhibitory activity of the synthesized compounds against the target enzyme, such as PI3K isoforms. nih.gov
X-ray Crystallography: This technique provides the precise three-dimensional structure of a compound, confirming its stereochemistry and revealing details about its conformation and intermolecular interactions in the solid state. mdpi.com
2D NMR Spectroscopy: This is used for the structural elucidation and assignment of regiochemistry in synthesized compounds. nih.govnih.gov
The integration of these computational and experimental methods provides a comprehensive understanding of the SAR, guiding the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.gov
Preclinical Research and Translational Potential
Computational and In Silico Approaches in Preclinical Assessment
Computational chemistry and bioinformatics have become essential tools in modern drug discovery, enabling researchers to predict and analyze the behavior of molecules, thereby saving time and resources. For 4-Thieno[2,3-d]pyrimidin-4-ylmorpholine and its analogs, these in silico methods provide profound insights into their therapeutic potential.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule drugs to their protein targets. For thieno[2,3-d]pyrimidine (B153573) derivatives, docking studies have been crucial in elucidating their interactions with key cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govnih.gov
| Compound Class | Protein Target | PDB Code | Key Interacting Residues |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivatives | EGFR | 1M17 | Met769, Val702, Glu738 |
| Thieno[2,3-d]pyrimidine Derivatives | PI3K | Not Specified | Lys833, Ile963 |
| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | Not Specified | (Binding confirmed) |
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations of thieno[2,3-d]pyrimidine derivatives bound to their target kinases, such as EGFR and VEGFR-2, have been performed to validate the docking results. nih.govnih.gov These simulations, often run for nanoseconds, have confirmed that the predicted binding modes are stable, with the ligand remaining securely within the active site. nih.govnih.govekb.eg Calculations of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation provide measures of the complex's structural stability. ekb.eg Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often coupled with MD simulations to calculate the binding free energy, offering a more quantitative estimate of the binding affinity. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For thienopyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov
These models are built using a series of compounds with known activities and are then used to predict the activity of new, untested molecules. The models generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. nih.gov For a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, a robust CoMSIA model was developed (q² = 0.706, r² = 0.947), indicating good predictive power. nih.gov Such models are invaluable for guiding the optimization of lead compounds to enhance their potency.
Future Perspectives and Research Challenges for 4 Thieno 2,3 D Pyrimidin 4 Ylmorpholine Research
Design and Synthesis of Next-Generation Analogues
The thieno[2,3-d]pyrimidine (B153573) core is a versatile scaffold that allows for extensive chemical modification. The design and synthesis of next-generation analogues of 4-thieno[2,3-d]pyrimidin-4-ylmorpholine are centered on enhancing efficacy, selectivity, and pharmacokinetic properties. A primary strategy involves the synthesis of thienopyrimidin-4-one derivatives, which serve as key intermediates for further functionalization at the 4-position. The initial formation of the thieno[2,3-d]pyrimidine core is often achieved through the cyclocondensation of a 3-aminothiophene-2-carboxylate derivative with formamidine (B1211174) acetate (B1210297).
A crucial step in creating analogues is the activation of the 4-position, typically through chlorination, to facilitate nucleophilic substitution with various amines, including morpholine (B109124). Future synthetic endeavors will likely explore a wider array of amines and other nucleophiles to probe the structure-activity relationship (SAR) in greater detail. Microwave-assisted synthesis has been shown to accelerate the formation of the core structure, reducing reaction times significantly compared to conventional heating methods.
Exploration of Novel Therapeutic Indications and Biological Targets
While the thienopyrimidine scaffold has been investigated for its anti-infective and anticancer properties, there is considerable scope for exploring new therapeutic applications. The development of thienopyrimidine compounds as narrow-spectrum agents against Helicobacter pylori by targeting its respiratory complex I subunit NuoD highlights the potential for discovering novel biological targets. This approach offers a promising strategy to combat the growing issue of antibiotic resistance.
Furthermore, the inhibition of vascular endothelial growth factor receptor (VEGFR) by certain thienopyrimidine derivatives points towards their potential in oncology. Future research will likely focus on identifying other kinases and biological pathways that can be modulated by this scaffold. Given the diverse biological activities reported for thienopyrimidine derivatives, there is potential for their investigation in other therapeutic areas such as inflammatory diseases and neurodegenerative disorders, although specific studies on this compound in these areas are yet to be extensively reported.
Integration of Advanced Computational Methodologies
Advanced computational methodologies are becoming increasingly integral to the drug discovery and development process for thienopyrimidine-based compounds. Homology modeling, for instance, has been employed to create a model of the H. pylori NuoB-NuoD binding interface. This model has been instrumental in rationalizing the SAR of thienopyrimidine inhibitors and guiding the design of more potent analogues.
Molecular docking and other computational techniques are also crucial for predicting the binding modes and affinities of thienopyrimidine derivatives to their biological targets, such as VEGFR. These in silico methods allow for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process. Future work will likely involve the use of more sophisticated computational approaches, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the molecular interactions governing ligand-receptor binding and to predict pharmacokinetic properties.
Addressing Challenges in Lead Optimization and Preclinical Development
Despite the promise of the thienopyrimidine scaffold, several challenges remain in the lead optimization and preclinical development phases. A significant hurdle for some lead compounds in this series has been high protein binding and poor solubility. These factors can limit the free drug concentration at the site of action and negatively impact in vivo efficacy, as was observed in a mouse model of H. pylori infection where lead thienopyrimidines failed to show efficacy despite potent in vitro activity.
Q & A
Q. What are the common synthetic routes for 4-Thieno[2,3-d]pyrimidin-4-ylmorpholine derivatives?
Methodological Answer: The synthesis typically involves cyclization of 2-amino-thiophene precursors with reagents like formamide, urea, or morpholine derivatives. For example:
- Niementowski Reaction : Heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C yields thieno[2,3-d]pyrimidin-4-ones, which can be chlorinated (e.g., using POCl₃) to introduce reactive sites for morpholine substitution .
- Reductive Amination : 6-Formylthieno[2,3-d]pyrimidines react with morpholine under NaBH₃CN/pH 6 conditions to install the morpholine moiety, achieving yields up to 87% .
- Green Synthesis : Microwave-assisted reactions reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining high purity (>95%) .
Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–7.5 ppm for thiophene rings) and morpholine protons (δ 3.6–3.8 ppm). Carbon signals for C=N and C-O bonds appear at δ 155–165 ppm .
- IR : Stretching vibrations for C=N (1650–1670 cm⁻¹) and morpholine C-O (1350 cm⁻¹) confirm functional groups .
- ESI-MS : Molecular ion peaks (e.g., m/z 312 [M+1] for 4-(4-trifluoromethylphenoxy) derivatives) validate molecular weight .
Q. What initial biological screening approaches are applied to thieno[2,3-d]pyrimidines?
Methodological Answer:
- Antimicrobial Assays : Compounds are tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution methods. MIC values <50 µg/mL indicate promising activity .
- Enzyme Inhibition : Dihydrofolate reductase (DHFR) inhibition is assessed via spectrophotometric assays, with IC₅₀ values reported (e.g., 4f: IC₅₀ = 1.2 µM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for morpholine-substituted derivatives?
Methodological Answer:
- Solvent Selection : Dry methanol or DMF improves reductive amination efficiency by reducing side reactions .
- Catalysis : Use of Dess-Martin periodinane for oxidation steps increases aldehyde intermediate yields to 91% .
- Temperature Control : Refluxing at 80–100°C minimizes decomposition of heat-sensitive intermediates .
Q. How do crystallographic studies inform intermolecular interactions in these compounds?
Methodological Answer: X-ray diffraction reveals:
-
Hydrogen Bonding : N-H···O and C-H···π interactions stabilize crystal packing (e.g., bond lengths ~2.8–3.0 Å) .
-
π-Stacking : Thiophene and pyrimidine rings align with interplanar distances of 3.4–3.6 Å, influencing solubility and melting points .
-
Table : Selected crystallographic data for derivatives (e.g., compound 9 ):
Parameter Value Space group P 1 Z 2 R-factor 0.052
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. antitumor) be resolved?
Methodological Answer:
- Structural Variations : Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antimicrobial activity, while bulky aryl groups favor kinase inhibition .
- Assay Conditions : Differences in bacterial strains (e.g., P. aeruginosa vs. B. subtilis) or cell lines (e.g., HeLa vs. MCF-7) account for variability. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .
Q. What computational methods predict binding affinities to biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Glide software models interactions with DHFR or mTOR/PI3Kα. Key residues (e.g., DHFR Asp27) form hydrogen bonds with pyrimidine N1 .
- MD Simulations : GROMACS trajectories (20 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .
Q. How can analogs be rationally designed for selective kinase vs. antimicrobial targeting?
Methodological Answer:
-
SAR Insights :
-
Table : Selectivity profiles of derivatives:
Compound mTOR IC₅₀ (µM) DHFR IC₅₀ (µM) MIC (S. aureus) (µg/mL) 4f 12.3 1.2 25 10 0.8 8.5 >100
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
